molecular formula C5H4ClN5 B014584 2-Amino-6-chloropurine CAS No. 10310-21-1

2-Amino-6-chloropurine

Cat. No. B014584
CAS RN: 10310-21-1
M. Wt: 169.57 g/mol
InChI Key: RYYIULNRIVUMTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-6-chloropurine involves nucleophilic substitution reactions and other synthetic pathways that enable the introduction of different functional groups. Notably, the synthesis of nonracemic N-(2-aminopurin-6-yl)-substituted amino acids through nucleophilic substitution of the chlorine atom in 2-acetamido-6-chloropurine demonstrates the compound's versatility in organic synthesis (Krasnov et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-amino-6-chloropurine has been thoroughly analyzed using various spectroscopic methods. Studies on tautomeric purine forms, such as N9H10 and N7H10, highlight the compound's complex vibrational spectra and molecular geometry, providing insights into its structural dynamics (Balachandran & Parimala, 2012).

Chemical Reactions and Properties

2-Amino-6-chloropurine undergoes various chemical reactions that modify its structure and properties. For instance, its electroorganic synthesis pathways have been explored to create novel compounds with potential applications in different fields (Raju, Mohan, & Reddy, 2003). Additionally, the efficient functionalization of 2-amino-6-chloropurine derivatives at the C-8 position through lithiated species showcases the compound's reactivity and potential for creating diverse molecular structures (Mahajan & Gundersen, 2015).

Physical Properties Analysis

The physical properties of 2-amino-6-chloropurine, such as solubility, melting point, and crystal structure, are crucial for its application in synthesis and material science. Detailed studies on its crystallography reveal the molecule's flat structure and elaborate hydrogen-bonding networks, which contribute to its stability and interactions with other molecules (Lynch & McClenaghan, 2003).

Chemical Properties Analysis

The chemical properties of 2-amino-6-chloropurine, including its reactivity with various reagents, ability to form derivatives, and participation in coupling reactions, are fundamental to its utility in chemical synthesis. The synthesis of 6-alkyloxy-2-methylthiopurine derivatives from 2-amino-6-chloropurine demonstrates the compound's versatility and potential for generating bioactive molecules (Ming, 2012).

Scientific Research Applications

  • Selective and Efficient Synthesis of N-9 Alkylated Purine Derivatives : Gharbaoui et al. (1994) found that 6-chloropurine and 2-amino-6-chloropurine are efficient nucleophiles in SRN1 reactions, leading to high yields of N-9 alkylated purine derivatives with a favorable N-9/N-7 ratio (Gharbaoui et al., 1994).

  • Improved Solubility for Synthesis of Penciclovir : Dai et al. (2013) discovered that bis-Boc protected 2-amino-6-chloropurine improves solubility in Mitsunobu solvents, leading to a new efficient method for the synthesis of penciclovir using a Mitsunobu reaction (Dai et al., 2013).

  • Electrochemical Reduction and Synthesis of 6-Deoxyacyclovir : A study by Kuśmierek et al. (1987) demonstrated the simple electrochemical reduction of 2-amino-6-chloropurine, leading to the synthesis of 6-deoxyacyclovir, a fluorescent substrate for xanthine oxidase and a prodrug of acyclovir (Kuśmierek et al., 1987).

  • Tuberculosis Treatment Drug Design : Krasnov et al. (2017) identified that 2-amino-6-chloropurine derivatives show high tuberculostatic activity, making them promising candidates for designing tuberculosis treatment drugs (Krasnov et al., 2017).

  • Synthesis of Enantiomeric Compounds : Krasnov et al. (2015) synthesized N-(2-aminopurin-6-yl)-substituted amino acids by nucleophilic substitution of the chlorine atom in 2-acetamido-6-chloropurine, yielding enantiomeric compounds with high purity (Krasnov et al., 2015).

  • Antifungal Activities of O6-Alkylguanine Derivatives : Hu et al. (2010) synthesized O6-alkylguanine derivatives by alkoxylation of 2-amino-6-chloropurine, which showed promising antifungal activities (Hu et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, may damage fertility or the unborn child, and may cause respiratory irritation10.


Future Directions

The modification of 2-amino-6-chloropurine on polyamidoamine was performed to synthesize a derivative, AP-PAMAM, which was then employed as a carrier for p53 gene delivery to achieve anti-tumor efficacy11. This suggests that 2-Amino-6-chloropurine could have potential applications in gene therapy.


Please note that this information is based on the latest available data and may not be exhaustive or up-to-date. Always consult with a qualified professional or trusted source when making health or safety decisions.


properties

IUPAC Name

6-chloro-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYIULNRIVUMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074432
Record name 6-Chloro-2-aminopurine
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Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Amino-6-chloropurine

CAS RN

10310-21-1, 133762-81-9
Record name 2-Amino-6-chloropurine
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Record name 2-Amino-6-chloropurine
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Record name 2-Amino-6-chloropurin-9-yl
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Record name 6-chloro-7H-purin-2-ylamine
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Synthesis routes and methods I

Procedure details

4.5 g (0.03 mol) of guanine (manufactured by Sumika Fine Chemicals Co., Ltd.), 7.5 g (0.045 mol) of tetraethylammonium chloride and 27.1 g (0.177 mol) of phosphorus oxychloride were added to 60 ml of acetonitrile, followed by stirring for 70 minutes under heating refluxing conditions. After cooling, the crystal was collected by filtration and suspended in 50 ml of water. This suspension was made alkaline with a 30% aqueous solution of sodium hydroxide and then adjusted to a pH of 7 with 1N hydrochloric acid. The resulting crystal was collected by filtration and dissolved in 50 ml of 25% aqueous ammonia with heating, and the insoluble substances were filtered out. The mother liquor was concentrated under reduced pressure to yield 2.0 g (0.012 mol) of a precipitating crystal of 2-amino-6-chloropurine (yield 39%).
Quantity
4.5 g
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reactant
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27.1 g
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reactant
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7.5 g
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60 mL
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solvent
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Synthesis routes and methods II

Procedure details

46.0 g (0.3 mol) of phosphorus oxychloride was added to 73.1 g (1.0 mol) of N,N-dimethylformamide, and 15.1 g (0.1 mol) of guanine (manufactured by Sumika Fine Chemicals Co., Ltd.) was then added, followed by stirring at 100° C. for 4 hours. After cooling, 100 ml of water was carefully added at 20° C. After stirring at room temperature for 24 hours, the precipitating crystal was collected by filtration and dissolved in 100 ml of 25% aqueous ammonia with heating, and the insoluble substances were filtered out. The mother liquor was concentrated under reduced pressure, and the precipitating crystal was collected by filtration to yield 9.3 g (0.055 mol) of a white crystal of 2-amino-6-chloropurine (yield 55%).
Quantity
46 g
Type
reactant
Reaction Step One
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73.1 g
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15.1 g
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reactant
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Quantity
100 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The reaction is carried out in the same manner as in Example 2 except that N,N-diethylformamide or N-formylpiperidine is used in the place of N,N-dimethylformamide to yield, respectively, a crystal of 2-diethylaminomethyleneamino-6-chloropurine or 2-piperidinomethyleneamino-6-chloropurine as an intermediate for further synthesis. A further treatment is carried out in the same manner as in Example 2 on these crystals to yield a white crystal of 2-amino-6-chloropurine.
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2-diethylaminomethyleneamino-6-chloropurine
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2-piperidinomethyleneamino-6-chloropurine
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Synthesis routes and methods IV

Procedure details

The synthesis of purine analogues needed more careful treatments. The key intermediate D-8 was condensed with 6-chloropurine and 2-fluoro-6-chloropurine to give the corresponding nucleosides D-21 and D-22 in 65% and 66% yield, respectively. To achieve a clean and high-yield conversion, the temperature of the reaction mixture had to be carefully controlled in such a manner that, after addition of TMSOTf at 0° C., the reaction mixture was stirred for 6 hours at room temperature and then for 2 hours at 60° C. The 6-chloropurine derivative D-21 was syn-eliminated by successive treatment with mCPBA and pyridine to give an inseparable mixture of 2′,3′-unsaturated nucleoside D-23 and its Δ1,2-isomer D-24 in 81% yield (3:1 determined by 1H NMR). Amination of the mixture of D-23 and D-24 by treatment with methanolic ammonia at 100° C. in a steel bomb gave the adenosine analogue, which was deprotected by TBAF in THF to give 2′-fluoro4′-thio-2′,3′-unsaturated adenosine 24 in 61% yield. The Δ1,2-isomer D-24, however, did not survive under reaction conditions and silica gel column chromatography due to its instability. The 2-fluoro-6-chloropurine derivative D-22 was also treated with mCPBA followed by pyridine to give an inseparable mixture of the syn-eliminated product D-25 and its Δ1,2-isomer D-26 in 71% yield. Dry ammonia gas was bubbled into a solution of D-25 and D-26 in ethylene glycol dimethyl ether (DME) at room temperature for 16 hours to give the 2-amino-6-chloropurine derivative D-29 and 2-fluoro-6-aminopurine derivative D-30 in 45% and 25% yield, respectively, which were readily separated by silica gel column chromatography. The Δ1,2-isomer D-26 was not stable enough to survive the reaction and purification conditions.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,950
Citations
AC Sartorelli, JH Anderson, BA Booth - Biochemical Pharmacology, 1968 - Elsevier
… of sarcoma 180 ascites cells to 2-amino-6-chloropurine (6-GIG) in … by the finding that 2-amino-6-chloropurine ribonucleoside S-phos… Molar equivalent levels of 2-amino-6-chloropurine …
H Chen, FD Boudinot, CK Chu… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… ( )- -D-2-Aminopurine dioxolane (APD) and ( )- -D-2-amino-6-chloropurine dioxolane (ACPD… (APD) and ()--D-2-amino-6chloropurine dioxolane (ACPD), are recently synthesized …
Number of citations: 38 journals.asm.org
H Han, W Chen, J Yang, J Zhang, Q Li… - New Journal of …, 2018 - pubs.rsc.org
… The modification of 2-amino-6-chloropurine on polyamidoamine was performed to synthesize a derivative, AP-PAMAM, which was then employed as a carrier for p53 gene delivery to …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
W Li, Y Zhu, X Wang, M Zheng, X Li… - Journal of Chemical & …, 2019 - ACS Publications
… (9) On the basis of the considerations described above, the purposes of the present work are to measure and model the solubility of 2-amino-6-chloropurine in water and 11 organic …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
LL Bennett Jr, D Smithers, LM Rose… - Biochemical …, 1984 - Elsevier
… The nucleotide of 2-amino-6-chloropurine was dechlorinated … 2-amino-6-chloropurine to GMP by the action of AMP deaminase explains both the lower toxicity of 2-amino-6-chloropurine …
GL Tong, KJ Ryan, WW Lee, EM Acton… - The Journal of Organic …, 1967 - ACS Publications
… be easilyobtained from commercially available 2-amino-6-chloropurine. In an extension of this work, we find that III can be successfully condensed with the chloro sugars I and II, …
Number of citations: 54 0-pubs-acs-org.brum.beds.ac.uk
JT Kusmierek, B Czochralska, NG Johansson… - … Chem Scan B, 1987 - actachemscand.org
… range of applicability of this procedure is even broader than initially envisaged, since we have found that the Polarographie behaviour of 9-ß-D-ribofuranosyl-2-amino-6-chloropurine is …
Number of citations: 22 actachemscand.org
VP Krasnov, AY Vigorov, DA Gruzdev, GL Levit… - Pharmaceutical …, 2017 - Springer
… of N-acyl derivatives of 2-amino-6-chloropurine (Ia) and the … commercially available compound 2-amino-6-chloropurine (Ia)… 1 provide evidence that 2-amino-6-chloropurine (Ia) and 2-…
ML Peterson, R Vince - Journal of medicinal chemistry, 1990 - ACS Publications
… Further, the antiviral action exhibited by the 3'-deoxyribofuranoside of guanine and of 2-amino-6-chloropurine for HSV-1 and, to a lesser extent, for HSV-2, was especially significant in …
Number of citations: 40 0-pubs-acs-org.brum.beds.ac.uk
JF Hsieh, SH Wu, YL Yang, KF Choong… - Bioorganic & medicinal …, 2007 - Elsevier
… ,4-d]pyrimidine, 6-O-methylguanine, 2-aminopurine, 1,2,4-triazolo[1,5-a]pyrimidine, 5-methylbenzimidazole, 2,6-diaminopurine, 5,6-dimethylbenzimidazole, and 2-amino-6-chloropurine…

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